4aH-phenothiazine

Description

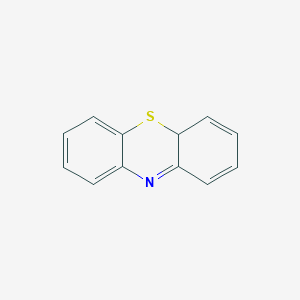

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NS |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

4aH-phenothiazine |

InChI |

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,11H |

InChI Key |

UTOHXUCINHSOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3S2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4ah Phenothiazine

Direct Synthetic Approaches to 4aH-Phenothiazine and Analogous Core Structures

While 10H-phenothiazine is the more stable tautomer, specific synthetic routes can favor the formation of the this compound core. ebi.ac.uknih.gov One of the earliest methods for creating the fundamental phenothiazine (B1677639) structure was developed by Bernthsen in 1883, which involved the reaction of diphenylamine (B1679370) with sulfur. cutm.ac.inwikipedia.org More contemporary approaches often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

The synthesis of substituted phenothiazines can be achieved through several strategies, including attaching new substituents to the thiazine (B8601807) nitrogen atom (position 10) or the benzene (B151609) ring carbons, oxidizing the sulfide (B99878) group, or substituting one or both of the aromatic rings. researchgate.net For instance, a process for the direct and regioselective functionalization of phenothiazine to introduce a mercapto group at the 2-position involves the reaction of N-acylated phenothiazine with sulfur dioxide in the presence of aluminum trichloride (B1173362). This yields phenothiazine-2-sulfinic acid, which can then be reduced and methylated to produce 2-methylthio-phenothiazine, a key intermediate for various pharmacologically active compounds. google.com

Microwave-assisted synthesis has emerged as a greener and more efficient alternative for some phenothiazine derivatizations. For example, the synthesis of certain phenothiazine chalcones has been successfully carried out under microwave irradiation, significantly reducing reaction times. sphinxsai.com

This compound as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the this compound tautomer makes it a valuable, albeit often transient, intermediate in the construction of more elaborate molecular architectures. Its unique electronic and structural properties are harnessed to forge new bonds and create diverse heterocyclic systems.

Utilization in Porphyrin Derivative Synthesis

The integration of the phenothiazine nucleus into porphyrin structures has led to the development of novel photosensitizers and materials with interesting photophysical properties. In these syntheses, phenothiazine-based aldehydes, which can exist in equilibrium with their this compound tautomers, serve as crucial precursors.

For example, 10,10a-dihydro-4aH-phenothiazine-3-carbaldehyde has been used in the general procedure for preparing porphyrin derivatives. The synthesis involves the condensation of a phenothiazine-based aldehyde with pyrrole (B145914) under specific conditions to yield the target porphyrin. mdpi.com The resulting phenothiazine-porphyrin conjugates exhibit modified electronic absorption spectra compared to standard tetraphenylporphyrin (B126558) (TPP), indicating electronic communication between the phenothiazine unit and the porphyrin core. mdpi.com These hybrid molecules have shown potential in applications such as cellular staining. researchgate.net

Role in Synthesis of Other Heterocyclic Architectures

The reactivity of the this compound system extends to the synthesis of a variety of other heterocyclic structures. For instance, the Smiles rearrangement of substituted 2-aminothiophenols with appropriate partners can lead to the formation of the phenothiazine ring system, which can then be further elaborated. researchgate.net

Furthermore, the phenothiazine core can be embedded within larger polycyclic aromatic systems, leading to novel materials with unique electronic and coordination properties. researchgate.net The synthesis of such complex molecules often involves multi-step sequences where the initial formation of the phenothiazine ring is a key step. The o- and p-quinonoid forms of phenothiazine, including 1H-, 3H-, and this compound, are recognized as potential intermediates in these transformations, although they are often represented by their more stable substituted 3H-phenothiazine derivatives. scispace.com

Functionalization and Derivatization Strategies for Phenothiazine Scaffolds

The strategic functionalization of the phenothiazine core is essential for tuning its biological activity and material properties. Key modifications include N-alkylation/arylation and regioselective substitution on the aromatic rings.

N-Alkylation and N-Arylation Approaches

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for functionalization. N-alkylation and N-arylation reactions are widely employed to introduce a variety of substituents, which can significantly impact the molecule's properties.

N-Alkylation is often achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. medcraveonline.com Traditional methods have utilized strong bases like sodium amide (NaNH2) in toluene. acgpubs.org However, due to the hazardous nature of NaNH2, alternative and safer methods have been developed. Microwave-assisted N-alkylation using weaker bases like sodium carbonate in solvents such as DMF has proven to be a viable and efficient alternative. acgpubs.org Another approach involves the N-propionylation of phenothiazine followed by reduction. acgpubs.org The choice of the alkylating agent and reaction conditions can be tailored to introduce specific functionalities. For example, N-alkylation with 3-dimethylaminopropyl chloride has been used to introduce a side chain that can be further modified to enhance polarity. researchgate.netchemrxiv.org

| Phenothiazine Derivative | Alkylating/Arylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| 10-propyl-10H-phenothiazine | Propyl bromide | Sodium hydroxide | DMSO | Not specified | medcraveonline.com |

| 10-(3-bromoprop-1-yl)-2-(methylsulfanyl)-10H-phenothiazine | 1,3-dibromopropane | Sodium carbonate | DMF | High (67% for subsequent step) | acgpubs.org |

| N-alkylated phenothiazines | Alkyl halides | - | Alcohol or PEG | Good | researchgate.net |

| N-phenyl phenothiazine | Benzyne (B1209423) precursor | - | - | Modest | cdnsciencepub.comcdnsciencepub.com |

| Aryl phenothiazines | Aryl bromides | Palladium catalyst | - | Not specified | cdnsciencepub.com |

| Polyfluoroarene-substituted phenothiazines | Octafluorotoluene | Potassium carbonate | DMF | 96 | mdpi.com |

N-Arylation of phenothiazines has traditionally been accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium catalyst. cdnsciencepub.comnih.gov While effective, these methods have drawbacks related to the cost and potential toxicity of the metal catalyst. cdnsciencepub.com Consequently, metal-free approaches are gaining traction. One such method involves the use of benzyne intermediates, which can react with the phenothiazine anion to form N-aryl derivatives. cdnsciencepub.comcdnsciencepub.com Another metal-free strategy is the nucleophilic aromatic substitution (SNAr) reaction of phenothiazines with highly activated polyfluoroarenes. mdpi.comdigitellinc.com

Regioselective Substitution Techniques

Controlling the position of substitution on the phenothiazine's aromatic rings is crucial for developing derivatives with specific properties. Electrophilic substitution reactions on the phenothiazine ring typically occur at the 3- and 7-positions. researchgate.net

One method to achieve regioselectivity is through the directed lithiation of a pre-functionalized phenothiazine. For example, starting with 3,7-dibromo-10-methylphenothiazine, a halogen-metal exchange reaction can generate lithiated species at the C-3 and C-7 positions, which can then react with various electrophiles. researchgate.net

For substitution at the 2-position, a process involving the reaction of an N-protected phenothiazine with sulfur dioxide in the presence of aluminum trichloride has been developed. This leads to the formation of a phenothiazine-2-sulfinic acid intermediate, which can be further modified. google.com The synthesis of 2,8-substituted phenothiazines has historically been challenging, often resulting in low yields. rsc.org However, newer strategies involving Buchwald-Hartwig cross-coupling followed by sulfur oxidation, or Smiles rearrangement of diphenyl sulfides, have shown promise in accessing these specific isomers. rsc.org

Introduction of Specific Functional Groups (e.g., sulfonate, carbaldehyde)

The strategic introduction of functional groups onto the phenothiazine core is crucial for modifying its electronic properties and providing handles for further synthetic elaboration. The sulfonate and carbaldehyde groups are of particular interest.

Sulfonate Group Introduction

The sulfonation of phenothiazine derivatives can be achieved through various methods, leading to water-soluble compounds or intermediates for further reactions. A notable example involves the direct synthesis of a sulfonate derivative of the this compound system. Research has demonstrated a simple and efficient synthesis starting with Potassium 1-amino-10,10a-dihydro-4aH-phenothiazine-3-sulfonate. tsijournals.com This compound serves as a versatile building block for more complex molecules. tsijournals.com For instance, it can react with benzaldehyde (B42025) to form a Schiff base, which can then undergo N-alkylation. tsijournals.com

General sulfonation of the phenothiazine ring is often accomplished by reacting the parent heterocycle with sulfuric acid under controlled temperatures. Another common route involves the conversion of a phenothiazine to its sulfonic acid derivative, which can then be transformed into a sulfonyl chloride. nih.gov This sulfonyl chloride is a key intermediate for producing sulfonamides. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Potassium 1-amino-10,10a-dihydro-4aH-phenothiazine-3-sulfonate | Benzaldehyde | Potassium-1-(benzylideneamino)-10,10a-dihydro-4aH-phenothiazine-3-sulfonate | Schiff Base Formation |

| Potassium-1-(benzylideneamino)-10,10a-dihydro-4aH-phenothiazine-3-sulfonate | (Oxiran-2-yl)methyl group source | Potassium-1-(benzylideneamino)-10,10a-dihydro-10-((oxiran-2-yl)methyl)-4aH-phenothiazine-3-sulfonate | N-Alkylation |

Carbaldehyde Group Introduction

The introduction of a carbaldehyde (formyl) group onto the phenothiazine ring is a valuable transformation, creating a reactive site for constructing more complex architectures. A direct synthesis involving the this compound skeleton has been reported, yielding compounds such as 3-nitro-10,10a-dihydro-4aH-phenothiazine-9-carbaldehyde. saspublishers.com This synthesis involves the reaction of a substituted aniline (B41778) aldehyde derivative with sulfur and iodine in ethanol (B145695) under reflux. saspublishers.com

A more general and widely used method for formylation of the phenothiazine ring is the Vilsmeier-Haack reaction. researchgate.netrsc.org This reaction typically involves treating an N-alkyl-phenothiazine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the Vilsmeier reagent in situ. researchgate.netrsc.org This electrophilic reagent then attacks the electron-rich phenothiazine ring, usually at the 3-position, to yield the corresponding phenothiazine-3-carbaldehyde. researchgate.net

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Substituted Aniline Aldehyde Derivative | Sulphur, Iodine | Ethanol, Reflux (2 hrs) | 2-nitro-10,10a-dihydro-4aH-phenothiazine-9-carbaldehyde |

Ring System Transformations and Skeletal Rearrangements within Phenothiazine Systems

The tricyclic phenothiazine skeleton is not static; it can undergo significant transformations and rearrangements under specific chemical conditions. These reactions can alter the core structure, leading to different heterocyclic systems or rearranged isomers.

One of the most significant skeletal transformations of the phenothiazine system is the ring-contracting sulfur extrusion to form carbazoles. mdpi.com This transformation is synthetically useful as it allows regiochemically controlled routes for phenothiazine synthesis to be applied to the preparation of corresponding carbazoles. mdpi.com

While the reaction can be performed on phenothiazine itself, research has shown that using oxidized phenothiazine derivatives—namely phenothiazine-5-oxide and phenothiazine-5,5-dioxide—dramatically improves the yield of the resulting carbazole (B46965). researchgate.netnih.gov The mechanism is believed to involve the formation of a dianion intermediate prior to sulfur extrusion. researchgate.netscispace.com The electron-withdrawing sulfoxide (B87167) and sulfone groups in the oxidized starting materials likely stabilize these intermediates, thereby increasing the efficiency of the reaction. researchgate.net

Several reagents have been developed to effect this transformation:

Lithium and Sodium: A combination of lithium and sodium metal in a solvent like tetrahydrofuran (B95107) (THF) is highly effective for converting phenothiazine-5-oxide and phenothiazine-5,5-dioxide into carbazole in high yields. researchgate.netnih.gov This combination leverages the reducing power of sodium with the ring-contracting ability of lithium. researchgate.netmdpi.com

Degassed Raney Nickel: Raney nickel is a well-known desulfurization agent. When degassed, it effectively promotes the conversion of phenothiazine and phenothiazine-5-oxide to carbazole. nih.govnih.gov The lack of absorbed hydrogen on the degassed nickel favors the ring-contraction pathway over simple hydrodesulfurization to diphenylamine. nih.gov

n-Butyllithium: This reagent has been shown to produce a moderate yield of 9-ethylcarbazole (B1664220) from 10-ethylphenothiazine-5-oxide. nih.govnih.gov The reaction involves a nucleophilic attack on the sulfoxide moiety. nih.gov

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| Phenothiazine | Lithium, Sodium | Carbazole | 88 |

| Phenothiazine-5-oxide | Lithium, Sodium | Carbazole | 92 |

| Phenothiazine-5,5-dioxide | Lithium, Sodium | Carbazole | 95 |

| 10-Ethylphenothiazine | Lithium, Sodium | 9-Ethylcarbazole | 86 |

| 10-Ethylphenothiazine-5-oxide | Lithium, Sodium | 9-Ethylcarbazole | 98 |

| 10-Ethylphenothiazine-5,5-dioxide | Lithium, Sodium | 9-Ethylcarbazole | 94 |

| Phenothiazine | Degassed Raney Nickel | Carbazole | 69 |

| Phenothiazine-5-oxide | Degassed Raney Nickel | Carbazole | 72 |

Beyond sulfur extrusion, the phenothiazine system is susceptible to other notable rearrangement reactions, which are often key steps in its synthesis or derivatization.

Smiles Rearrangement: The Smiles rearrangement is a crucial intramolecular nucleophilic aromatic substitution that frequently occurs during the synthesis of phenothiazine and its aza-analogs (azaphenothiazines). researchgate.netnih.gov In a typical synthesis, the reaction may proceed through an intermediate diphenyl sulfide. Under basic conditions, this can trigger an S→N type Smiles rearrangement, where a phenyl or azinyl group migrates from the sulfur atom to the nitrogen atom, forming an o-mercaptodiphenylamine intermediate which then cyclizes to the phenothiazine ring system. researchgate.netnih.gov This pathway is often competitive with direct Ullmann cyclization. researchgate.net

-Sigmatropic Rearrangements: N-allyl substituted phenothiazines can undergo thermally activated -sigmatropic rearrangements. lew.ro Theoretical and experimental studies on 10-allyl-phenothiazine suggest a two-step process. The initial step is a thermally activated aza-Claisen rearrangement, which is kinetically controlled and generates a 1-allyl-10H-phenothiazine intermediate. lew.ro This is followed by a Cope rearrangement, which is under thermodynamic control, leading to the more stable 3-allyl-10H-phenothiazine product. lew.ro

Computational and Theoretical Investigations of 4ah Phenothiazine Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of phenothiazine-based systems. nih.govmdpi.com Its balance of computational cost and accuracy makes it ideal for studying the geometries, molecular orbitals, and spectroscopic features of these molecules. Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, enabling the prediction and analysis of electronic absorption spectra and the photophysical processes vital for applications in areas like organic solar cells and thermally activated delayed fluorescence (TADF). universiteitleiden.nlnih.gov

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For phenothiazine (B1677639) and its derivatives, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to find the minimum energy structure. mdpi.com

The phenothiazine ring system is not planar. Computational studies confirm that it adopts a characteristic folded or "butterfly" conformation along the N-S axis. researchgate.net The degree of this folding, quantified by the dihedral angle between the two benzene (B151609) rings, is a critical structural parameter that influences the molecule's electronic properties and packing in the solid state. Conformational analysis using DFT can explore the energy landscape associated with this folding and the orientation of any substituents, identifying the most stable conformers. For instance, studies on substituted phenothiazines reveal how different functional groups can alter this dihedral angle due to steric or electronic effects. researchgate.netnih.gov

Table 1: Representative Dihedral Angles in Phenothiazine Derivatives This table illustrates typical folding angles found in phenothiazine structures, showcasing the non-planar butterfly conformation. Data is representative of findings from computational and X-ray diffraction studies.

| Compound/Derivative | Method | Dihedral Angle Between Benzene Rings |

| Phenothiazine Core | DFT Calculation | ~140-155° |

| 10-(prop-1-yn-1-yl)-10H-phenothiazine | X-Ray Diffraction | 153.87 (7)° researchgate.net |

| N-acetylphenothiazine | X-Ray Diffraction | 136.3 (1)° |

| Phenothiazine Moiety | X-Ray Diffraction | 149.40 (4)° researchgate.net |

The electronic behavior of 4aH-phenothiazine is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding charge transfer properties, chemical reactivity, and optical absorption. nih.govresearchgate.net

DFT calculations consistently show that for phenothiazine-based donor molecules, the HOMO is primarily localized on the electron-rich phenothiazine unit itself, particularly on the nitrogen and sulfur atoms and the aromatic rings. mdpi.comnih.gov Conversely, the LUMO is often distributed on an acceptor part of the molecule or, in the case of the unsubstituted ring, across the C=N bond and adjacent carbon atoms. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key parameter. A smaller gap generally corresponds to easier electronic excitation and is a desirable trait for materials used in organic electronics. nih.govresearchgate.net TD-DFT calculations are used to predict the electronic absorption spectra, where the lowest energy absorption often corresponds to the HOMO-LUMO transition. mdpi.com The reactivity of the molecule can also be gauged by this gap; a smaller gap suggests higher reactivity. wuxiapptec.com

Table 2: Calculated Frontier Molecular Orbital Energies for Phenothiazine-Based Compounds This table presents representative DFT-calculated HOMO, LUMO, and energy gap values for different phenothiazine derivatives, illustrating how structural modifications tune electronic properties. Values are in electron volts (eV).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

| Phenothiazine-Furan-EG1 (M1) | -5.11 | -2.97 | 2.14 mdpi.comnih.gov |

| Brominated PTZ-Furan-EG1 (M2) | -5.19 | -3.05 | 2.14 mdpi.comnih.gov |

| Phenothiazine-Furan-EG2 (M4) | -5.12 | -2.82 | 2.30 mdpi.comnih.gov |

| Brominated PTZ-Furan-EG2 (M5) | -5.20 | -2.91 | 2.29 mdpi.comnih.gov |

DFT calculations are instrumental in determining the energetic and thermodynamic properties of molecules. By computing the total electronic energy, one can evaluate key thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). researchgate.netresearchgate.net

A significant application of these calculations for the phenothiazine system is the determination of the relative stabilities of its different tautomers. This compound is a tautomer of the more widely known 10H-phenothiazine. nih.govnih.gov By calculating the Gibbs free energy of each isomer, it is possible to predict their equilibrium populations and relative thermodynamic stability under specific conditions. Such calculations typically show that the 10H-phenothiazine form is significantly more stable. These energetic calculations are also fundamental for studying reaction mechanisms, allowing for the computation of reaction enthalpies and activation energy barriers.

Computational methods provide a powerful means to predict and interpret vibrational spectra (Infrared and Raman). Following geometry optimization, a frequency calculation is typically performed using DFT. This calculation yields the normal modes of vibration and their corresponding frequencies. nih.gov

These predicted frequencies can be directly compared to experimental FT-IR and FT-Raman spectra. nih.gov Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement through the use of empirical scaling factors. The analysis, supported by calculated potential energy distribution (PED), allows for the unambiguous assignment of observed spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, or C-S and C-N bond vibrations. nih.govresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Phenothiazine Derivative This table shows a selection of vibrational modes for 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, demonstrating the strong correlation between experimental spectra and DFT-calculated values after scaling.

| Assignment (Potential Energy Distribution %) | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/SDD, Scaled) |

| N-H Stretching | 3345 | 3348 | 3350 |

| C-H Asymmetric Stretching | 3075 | 3078 | 3076 |

| C=O Stretching | 1685 | 1688 | 1690 |

| C=C Stretching | 1576 | 1578 | 1580 |

| C-N Stretching | 1341 | 1345 | 1342 |

Energetic and Thermodynamic Considerations

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the molecule over time. rsc.org For a flexible system like the phenothiazine core, MD simulations are crucial for understanding its conformational dynamics. universiteitleiden.nl

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms. This allows for the exploration of the accessible conformational space, including the butterfly-like flexing of the central ring and the rotation of substituents. Such simulations can reveal the time scales of these motions and the relative populations of different conformational states at a given temperature. Enhanced sampling techniques, such as metadynamics, can be coupled with MD to more efficiently explore larger conformational changes and overcome energy barriers, providing a more complete picture of the molecule's dynamic behavior. rsc.org These simulations are particularly valuable for understanding how this compound might interact with its environment, such as a solvent or a biological macromolecule. frontiersin.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For studying chemical processes involving this compound in a complex environment, such as in solution or as part of a larger supramolecular assembly or protein, a full quantum mechanical treatment is often computationally prohibitive. Hybrid QM/MM methods provide an elegant solution to this challenge. numberanalytics.comnih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part—for instance, the this compound ring where a reaction or electronic excitation occurs—is treated with a high-level QM method like DFT. nsf.gov The surrounding environment (e.g., solvent molecules or protein residues) is treated with a much less computationally expensive MM force field. numberanalytics.comuow.edu.au

The power of the QM/MM approach lies in its ability to model electronic changes accurately in the reactive center while still accounting for the steric and electrostatic influence of the larger environment. nih.govnsf.gov This methodology is essential for studying enzymatic reactions, predicting how a protein environment affects the electronic properties of a chromophore, or simulating the behavior of a molecule at an interface, providing insights that would be unattainable with either QM or MM methods alone. nih.gov

Computational Electrochemistry and Redox Potential Prediction

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the electrochemical properties of phenothiazine derivatives. These theoretical investigations provide valuable insights into their redox behavior, guiding the synthesis of new materials with tailored electronic characteristics for applications such as photoredox catalysis and energy storage.

The redox potentials of phenothiazine derivatives are highly tunable through the introduction of various functional groups. For instance, substituting the N-phenyl group of N-phenylphenothiazine with electron-withdrawing groups like nitro (NO2) or fluorine (F) can shift the oxidation potential. A pronounced shift is observed with strong π-acceptors; the E(6+·/6) potential of a 4-NO2 substituted derivative is 0.89 V (vs SCE), compared to 0.75 V for the unsubstituted compound. beilstein-journals.org In contrast, σ-acceptors like fluorine have a less pronounced effect, causing a shift of only about 0.06 V. beilstein-journals.org Conversely, electron-donating groups, such as dialkylamino substituents, can significantly increase the reducing power of the excited state, with estimated potentials reaching as high as -3.0 V (vs SCE). beilstein-journals.org

DFT calculations have been successfully employed to model and predict these trends. For example, studies on phenazine (B1670421) derivatives, which share structural similarities with phenothiazines, have demonstrated the power of DFT-assisted machine learning models in accurately predicting redox potentials. researchgate.net These models, trained on a dataset of molecules with single functional groups, have shown high accuracy (R² > 0.74) on external test sets containing molecules with diverse and multiple functional groups. researchgate.netchemrxiv.org This approach accelerates the virtual screening of new compounds, saving significant computational and experimental resources. researchgate.net

The electrochemical mechanism of phenothiazine derivatives typically involves two successive one-electron oxidations. The first oxidation forms a radical cation, and the second leads to a dication. researchgate.net The reversibility and potential of these redox events are crucial for their application. For instance, in the context of non-aqueous redox flow batteries, phenothiazine-derived catholytes have been developed that exhibit stable two-electron cycling at high potentials. umich.edu Computational analysis combined with structure-property relationship studies enabled the identification of a diaminocyclopropenium-phenothiazine hybrid that cycles at 0.64 V and 1.00 V vs Fc/Fc+. umich.edu

The table below summarizes the experimentally determined and computationally predicted redox potentials for a selection of phenothiazine derivatives, illustrating the impact of different substituents.

| Compound/Derivative | First Oxidation Potential (E½ or E(1+·/1)) (V vs. SCE) | Second Oxidation Potential (V vs. SCE) | Reference Electrode | Notes |

| N-phenylphenothiazine (1) | 0.75 | SCE | beilstein-journals.org | |

| 4-Fluoro-N-phenylphenothiazine (7) | ~0.81 | SCE | Shift of ~0.06 V from unsubstitued. beilstein-journals.org | |

| 3,4-Difluoro-N-phenylphenothiazine (8) | ~0.81 | SCE | Shift of ~0.06 V from unsubstitued. beilstein-journals.org | |

| 4-Nitro-N-phenylphenothiazine (6) | 0.89 | SCE | beilstein-journals.org | |

| Phenothiazine (PTZ) | 0.16 | Fc/Fc+ | nih.gov | |

| Extended Phenothiazine (1) | 0.26 | Fc/Fc+ | nih.gov | |

| Extended Phenothiazine (2) | 0.36 | Fc/Fc+ | nih.gov | |

| Extended Phenothiazine (3) | 0.27 | 0.96 | Fc/Fc+ | nih.gov |

| Extended Phenothiazine (4) | 0.31 | 0.93 | Fc/Fc+ | nih.gov |

| Extended Phenothiazine (5) | 0.26 | 0.84 | Fc/Fc+ | nih.gov |

| 3-iPr-Phenothiazine | 0.70 | ~1.40 (irreversible) | Fc/Fc+ | umich.edu |

| 4-iPr-Phenothiazine | 0.47 | 1.04 | Fc/Fc+ | umich.edu |

SCE: Saturated Calomel Electrode; Fc/Fc+: Ferrocene/Ferrocenium couple. Note: The values are presented as reported in the literature and may have been determined under different experimental conditions.

Investigation of Anomeric Effects and Other Stereoelectronic Phenomena

Stereoelectronic effects, including the anomeric effect, play a crucial role in determining the conformation and reactivity of heterocyclic compounds like this compound and its derivatives. The anomeric effect describes the preference of a heteroatomic substituent adjacent to another heteroatom within a ring to adopt an axial orientation, which is counterintuitive to steric considerations. wikipedia.org

This phenomenon arises from a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on one heteroatom (the endocyclic one) and the antibonding (σ) orbital of the bond to the exocyclic substituent. wikipedia.orgdypvp.edu.in This interaction is maximized when the lone pair and the σ orbital are anti-periplanar, a geometry favored by the axial conformation. wikipedia.org An alternative explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the two heteroatoms, which is achieved in the axial configuration. wikipedia.orgdypvp.edu.in While originally observed in carbohydrate chemistry, the anomeric effect is also relevant for other heteroatom-containing rings, including those with nitrogen and sulfur. wikipedia.orgdypvp.edu.in

In the context of phenothiazine chemistry, computational studies, such as those using DFT, can elucidate these subtle electronic interactions. For instance, investigations into 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives have utilized molecular mechanics and DFT calculations to understand their conformational preferences. researchgate.net These studies supported an anancomeric chair conformation for the 1,3-dioxane (B1201747) ring, with the bulky phenothiazine substituent occupying the equatorial position to minimize steric strain. researchgate.net While this specific example highlights steric dominance, the potential for anomeric effects involving the sulfur and nitrogen heteroatoms of the phenothiazine core itself is an area of theoretical interest.

The stereochemistry of substituents on the phenothiazine ring system can have significant consequences for the molecule's biological activity and physical properties. For example, chiral substituents on the phenothiazine nucleus can lead to distinct spectroscopic signatures. researchgate.net Furthermore, the biological properties of phenothiazine derivatives can differ significantly between enantiomers. nih.gov

Theoretical calculations also help in understanding intramolecular charge distribution, which is influenced by the conformation of the heterocyclic ring and the hybridization of the nitrogen atom. rsc.org These factors, in turn, affect the electronic coupling between different parts of the molecule, which is critical for its properties as a donor in donor-acceptor systems. rsc.org The interplay of steric and stereoelectronic effects ultimately governs the three-dimensional structure and, consequently, the function of phenothiazine-based molecules.

Redox Chemistry and Electrochemical Properties of Phenothiazine Systems

Electrochemical Oxidation Processes and Mechanisms

The electrochemical oxidation of phenothiazine (B1677639) derivatives is characterized by sequential electron transfer steps, leading to the formation of distinct redox species. These processes have been extensively studied using techniques like cyclic voltammetry, which reveals the potential at which these oxidations occur and the stability of the resulting products. researchgate.netnsf.gov

Single-Electron Oxidation and Radical Cation Formation

The initial step in the electrochemical oxidation of phenothiazine is a one-electron process that results in the formation of a stable radical cation. researchgate.netmpg.de This process is often reversible and is a defining characteristic of the phenothiazine core. rsc.orgresearchgate.netresearchgate.net The oxidation of the neutral phenothiazine molecule generates a persistent radical cation species. mpg.de This single-electron oxidation is a diffusion-controlled process. researchgate.net The resulting radical cations of phenothiazine derivatives typically exhibit characteristic absorption spectra with distinct maxima. For instance, the radical cation of 10-phenyl-10H-phenothiazine (PTZ+•) shows electronic absorption bands in the visible and near-infrared (NIR) regions. batistalab.com

The formation of the radical cation can be achieved through various methods, including electrochemical oxidation and chemical oxidation with agents like diazonium ions or lead tetraacetate. rsc.orgnih.gov The stability of this radical cation is a key feature, contributing to the use of phenothiazines in applications requiring reversible electron transfer. rsc.orgnih.gov

Two-Electron Oxidation and Phenazathionium Cation Generation

Following the initial single-electron oxidation, many phenothiazine derivatives can undergo a second one-electron oxidation. This two-electron oxidation process generates a dication, also referred to as a phenazathionium cation. researchgate.netresearchgate.net However, the stability of this dication is often limited, and it can be prone to decomposition. rsc.org

Historically, the oxidation of phenothiazine has been described as two sequential one-electron transfer steps, following an EE (electrochemical-electrochemical) mechanism. mdpi.com While the first oxidation to the radical cation is generally reversible, the second oxidation to the dication can be irreversible or quasi-reversible, depending on the molecular structure and experimental conditions. batistalab.comumich.edu The formation of the phenazathionium cation involves the removal of a second electron, leading to a more planar configuration compared to the nonplanar neutral molecule. nih.gov

Characterization of Reversible and Irreversible Redox Couples

The reversibility of the redox couples in phenothiazine systems is a critical aspect of their electrochemical behavior. A redox couple is considered chemically reversible if the electrochemically generated species is stable and can be converted back to its original form by direct electron transfer. libretexts.org In contrast, electrochemical reversibility refers to the rate of electron transfer between the electrode and the redox species. libretexts.org

For phenothiazines, the first oxidation to the radical cation is often both chemically and electrochemically reversible. researchgate.netresearchgate.net Cyclic voltammetry is a primary tool for assessing reversibility. In a reversible system, the peak potentials in a cyclic voltammogram are independent of the scan rate. ualberta.ca However, for irreversible systems, the peak potentials shift with increasing scan rate. ualberta.ca

The second oxidation of phenothiazines to the dication is frequently irreversible or quasi-reversible. batistalab.comumich.edu This irreversibility can arise from the chemical instability of the dication, which may undergo subsequent reactions. rsc.orglibretexts.org The stability of the dication, and thus the reversibility of the second redox couple, can be significantly influenced by the substituents on the phenothiazine core. rsc.org For example, introducing electron-donating groups can enhance the stability of the doubly oxidized state. rsc.org

Electron Transfer Mechanisms and Pathways

The electron transfer in phenothiazine systems can occur through various pathways, including photo-induced electron transfer (PET) and electrochemical processes. researchgate.netrsc.org In photochemical reactions, phenothiazine can act as an electron donor, transferring an electron to an acceptor molecule upon photoexcitation. researchgate.net This process leads to the formation of the phenothiazine radical cation. researchgate.net

Studies on phenothiazine/semiconductor systems have shown a two-step mono-electron-transfer mechanism. nih.gov The first step involves the removal of a p-electron from the nitrogen atom, followed by the removal of a p-electron from the sulfur atom in the second step. nih.gov This sequential electron removal leads to a change in the molecule's geometry from a nonplanar to a planar configuration in the dication state. nih.gov

The mechanism of phenothiazine oxidation can also involve the formation of dimers and polymers, particularly under certain conditions. nih.gov The specific pathway is influenced by factors such as the solvent, pH, and the nature of the oxidizing agent. researchgate.net

Stability of Redox States (Neutral, Radical Cation, Dication)

The stability of the different redox states of phenothiazine derivatives is a crucial factor determining their suitability for various applications.

Neutral State: The neutral phenothiazine molecule is generally stable. mpg.de

Radical Cation: The phenothiazine radical cation is remarkably stable, a key characteristic that underpins many of its applications. mpg.dersc.orgnih.gov This stability is attributed to the delocalization of the unpaired electron over the planarized π-system, including the nitrogen and sulfur atoms. nih.gov The long-term durability of these radical cations has been demonstrated even in the solid state. mpg.de

Dication: In contrast to the radical cation, the dication (phenazathionium cation) is often unstable and prone to rapid decomposition. rsc.org However, the stability of the dication can be significantly enhanced through molecular engineering, specifically by introducing electron-donating substituents onto the phenothiazine core. rsc.org For example, methoxy (B1213986) groups placed para to the nitrogen atom have been shown to dramatically improve the stability of the doubly oxidized state. rsc.org

Influence of Substituents on Electrochemical Behavior

Substituents on the phenothiazine ring have a profound impact on its electrochemical properties, including redox potentials and the stability of the oxidized species. rsc.orgmdpi.comchemrxiv.org

Electron-donating groups, such as methoxy or alkyl groups, generally lower the oxidation potential, making the molecule easier to oxidize. rsc.orgchemrxiv.org These groups can also enhance the stability of the radical cation and, more significantly, the dication by delocalizing the positive charge. rsc.org For instance, introducing methoxy groups at the 3- and 7-positions of the phenothiazine core has been shown to improve the reversibility of the second redox couple. umich.edu

Conversely, electron-withdrawing groups tend to increase the oxidation potential, making the molecule more difficult to oxidize. rsc.org The position of the substituent also plays a critical role. For example, the effect of a substituent on the redox potential can vary depending on whether it is attached to the nitrogen atom or to the aromatic rings. umich.edursc.org

The strategic placement of substituents allows for the fine-tuning of the redox properties of phenothiazine derivatives for specific applications, such as in redox flow batteries where stable, high-potential, two-electron donors are desirable. rsc.orgumich.edu

Interactive Data Table: Redox Potentials of Selected Phenothiazine Derivatives

The following table summarizes the electrochemical data for various phenothiazine derivatives, illustrating the influence of substituents on their redox potentials.

| Compound Name | First Oxidation Potential (E_ox1 vs. Fc/Fc+) | Second Oxidation Potential (E_ox2 vs. Fc/Fc+) | Reference |

| N-ethylphenothiazine | ~0.70 V | ~1.40 V (irreversible) | umich.edu |

| 3-iPr-phenothiazine derivative | 0.70 V | ~1.40 V (irreversible) | umich.edu |

| 4-iPr-phenothiazine derivative | 0.47 V | 1.04 V | umich.edu |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 V | Not specified | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 V | Not specified | chemrxiv.org |

Photochemistry and Photophysical Phenomena of Phenothiazine Derived Systems

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a cornerstone of the photochemistry of phenothiazine (B1677639) derivatives. nih.govrsc.org Upon absorption of light, these molecules can be excited to a higher energy state, becoming potent electron donors. This capability is central to their function in various chemical and biological systems.

The efficiency and dynamics of PET in phenothiazine-containing systems are influenced by several factors, including the nature of the acceptor molecule, the solvent environment, and the structural linkage between the donor and acceptor moieties. rsc.org In donor-bridge-acceptor (D-B-A) systems, where phenothiazine acts as the donor, the bridge plays a critical role in mediating the electron transfer over a distance. rsc.org The process can occur through a "superexchange" mechanism, where the bridge facilitates the electronic coupling between the donor and acceptor. rsc.org

A notable example involves a triad (B1167595) system with phenothiazine (PTZ) as the electron donor and naphthalene (B1677914) diimide (NDI) derivatives as the antenna and secondary electron acceptor. gnusha.org In this setup, the highest occupied molecular orbital (HOMO) is localized on the phenothiazine donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor, facilitating efficient charge separation upon photoexcitation. gnusha.org Following excitation, the phenothiazine molecule, initially bent, adopts a planar configuration in the excited state, a conformational change associated with the charge transfer process. gnusha.org

Furthermore, in systems where phenothiazine is linked to a C60 cluster, photoinduced intermolecular electron transfer occurs from the triplet excited state of phenothiazine to the C60 cluster. academie-sciences.fr The dynamics of the resulting radical pair are sensitive to external magnetic fields, indicating the formation of a triplet radical pair. academie-sciences.fr

Photoredox Catalysis Applications of Phenothiazine Derivatives

The potent electron-donating ability of photoexcited phenothiazine derivatives makes them highly effective photoredox catalysts. beilstein-journals.org These organic dyes can initiate chemical transformations by absorbing visible light and engaging in single-electron transfer with substrate molecules, often under mild reaction conditions. beilstein-journals.org

N-Arylphenothiazines, in particular, have emerged as powerful photoredox catalysts. beilstein-journals.org By introducing electron-donating or electron-withdrawing substituents on the N-phenyl group, their electrochemical and absorbance properties can be finely tuned. beilstein-journals.org For instance, N-phenylphenothiazines with dialkylamino substituents exhibit highly reducing excited state potentials (up to -3.0 V vs SCE), enabling challenging reactions like the nucleophilic addition of methanol (B129727) to less-activated olefins such as α-methylstyrene. beilstein-journals.org

The proposed catalytic cycle for such a reaction involves the initial photoinduced electron transfer from the N-phenylphenothiazine catalyst to the substrate. beilstein-journals.org The resulting substrate radical anion is then protonated, and subsequent back-electron transfer to the phenothiazine radical cation generates a substrate cation. This cation is then attacked by a nucleophile (e.g., methanol) to yield the final product. beilstein-journals.org

Phenothiazine-based photocatalysts have also been successfully employed in a variety of other transformations, including:

Dehalogenation of aromatic halides : A process difficult to achieve without a suitable catalyst. diva-portal.org

Pinacol coupling of aromatic aldehydes : Demonstrating the versatility of these catalysts. diva-portal.org

Defluoroaminoxylation of perfluoroalkylarenes : A novel phenothiazine catalyst efficiently promotes this reaction under visible light. nih.gov

Atom Transfer Radical Polymerization (ATRP) : While widely used, the full potential of phenothiazine catalysts in this area is still being explored. beilstein-journals.org

These applications highlight the significant potential of phenothiazine derivatives in developing new and sustainable synthetic methodologies. diva-portal.org

Photosensitization Mechanisms and Reactions

Phenothiazine derivatives are well-known photosensitizers, capable of inducing chemical reactions in their environment upon light absorption. nih.govresearchgate.net This photosensitizing activity can proceed through two primary mechanisms, often referred to as Type I and Type II pathways. osti.gov

In the Type I mechanism , the excited state of the phenothiazine molecule (either the singlet or triplet state) directly interacts with a substrate molecule, typically through electron or hydrogen atom transfer, leading to the formation of radicals. nih.govresearchgate.netnih.gov This can result in the formation of a phenothiazine radical cation and a substrate radical. nih.gov

In the Type II mechanism , the excited triplet state of the phenothiazine sensitizer (B1316253) transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). osti.govnih.gov This singlet oxygen can then go on to react with various biological and chemical substrates. osti.gov Studies on several phenothiazine derivatives have shown high yields of singlet oxygen production. nih.gov

A key step in the photochemistry of many phenothiazine derivatives is intersystem crossing from the lowest excited singlet state to the lowest triplet state, which is primarily responsible for oxygen photosensitization. nih.gov In aqueous solutions, another decay pathway is photoionization, which produces the phenothiazine radical cation and a solvated electron. nih.gov

The photosensitizing properties of phenothiazines have been implicated in the phototoxicity of certain drugs, where they can damage cellular components like lipids, proteins, and DNA. nih.govresearchgate.net However, this same property is being harnessed for therapeutic applications, such as in photodynamic therapy (PDT) for cancer and in the photoinactivation of viruses and bacteria. nih.govresearchgate.net

Furthermore, the oxidation state of the sulfur atom in the phenothiazine core can dramatically alter its photochemical behavior. For example, changing the oxidation state can switch the molecule's function from a photoremovable protecting group to a singlet oxygen generator. rsc.org

Fluorescence and Luminescence Characteristics of Phenothiazine-Based Chromophores

Phenothiazine derivatives are a significant class of chromophores with tunable fluorescence and luminescence properties. researchgate.net The electronic and steric nature of substituents on the phenothiazine core, as well as the surrounding environment, heavily influence their emission characteristics. researchgate.net

The inherent "butterfly" conformation of the phenothiazine ring can lead to the existence of different conformers with distinct photophysical properties. researchgate.net This can result in dual fluorescence, a phenomenon observed in some phenothiazine-triazine donor-acceptor molecules. researchgate.net

The introduction of donor and acceptor moieties into the phenothiazine framework is a common strategy to modulate its fluorescence. For instance, phenothiazine-triazine chromophores can exhibit fluorescence quantum yields spanning a wide color range from deep blue to red, depending on the acceptor strength of the triazine unit. researchgate.net

Some phenothiazine derivatives exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of triplet excitons for light emission. sioc-journal.cn This is achieved by designing molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. For example, donor-acceptor compounds based on a 10-methyl-10H-phenothiazine-5,5-dioxide acceptor have been shown to have small ΔEST values, making them promising TADF materials. sioc-journal.cn

The table below summarizes the photophysical properties of selected phenothiazine derivatives.

| Compound | Solvent/Matrix | Max Emission Wavelength (λmax) (nm) | Photoluminescence Quantum Yield (PLQY) | Delayed Fluorescence Lifetime (μs) | ΔEST (eV) |

| 1a | Toluene | 455 | 0.083 | - | - |

| 1b | Toluene | 511 | 0.098 | - | - |

| 2a | Toluene | 422 | 0.367 | - | - |

| 1a (5 wt% in PMMA) | PMMA film | - | - | 5.78 | 0.203 |

| 1b (5 wt% in PMMA) | PMMA film | - | - | 20.00 | 0.177 |

Data compiled from a study on intramolecular charge transfer compounds. sioc-journal.cn

Furthermore, some phenothiazine derivatives can act as ratiometric fluorescent probes. A probe named PCHO was developed for the detection of hydroxylamine, where the fluorescence shifts from green to blue upon reaction. nih.gov Unexpectedly, some derivatives like PTZ-OH can form fluorescent organic nanoparticles (FONs) in alkaline aqueous solutions, exhibiting green fluorescence. rsc.org

Excited State Dynamics and Quenching Phenomena

The fate of a phenothiazine molecule after absorbing a photon is governed by a complex interplay of dynamic processes occurring in the excited state. These processes determine the efficiency of fluorescence, phosphorescence, intersystem crossing, and photochemical reactions.

Upon excitation, the molecule is promoted to an excited singlet state (S1). From here, it can decay back to the ground state (S0) via several pathways:

Fluorescence : Radiative decay from S1 to S0. Phenothiazine derivatives generally exhibit low fluorescence quantum yields in organic media. nih.gov

Internal Conversion : Non-radiative decay to the ground state.

Intersystem Crossing (ISC) : A spin-forbidden transition from the singlet state (S1) to a triplet state (T1). This is a major decay pathway for many phenothiazine derivatives. nih.gov The ISC lifetimes for phenothiazine have been measured to be significantly accelerated compared to similar heterocyclic systems. researchgate.net

The triplet state (T1) is often long-lived and is a key intermediate in many photochemical processes, including photosensitization and photoredox catalysis. nih.gov It can decay back to the ground state via phosphorescence (a slow radiative process) or non-radiatively.

The excited state lifetimes of phenothiazine derivatives can be extremely short, especially in molecules with quinoidal structures. ritsumei.ac.jp This rapid decay is often attributed to non-radiative relaxation through conical intersections, which are points of degeneracy between electronic states. ritsumei.ac.jp For example, a phenothiazine derivative with a quinoid structure was found to have an excited state that decays to the ground state with a time constant of 10 picoseconds, suggesting a deactivation process involving a conical intersection. ritsumei.ac.jp

Quenching refers to any process that decreases the fluorescence intensity or lifetime of a fluorophore. The excited states of phenothiazine derivatives can be quenched by various molecules, including molecular oxygen. This quenching can occur through energy transfer, as seen in the formation of singlet oxygen, or through electron transfer.

The excited state dynamics can also be influenced by intermolecular interactions, such as hydrogen bonding with protic solvents. researchgate.net These interactions can be strengthened or weakened upon excitation, affecting the photophysical properties of the molecule. researchgate.net

The table below presents selected data on the excited-state dynamics of phenothiazine and related compounds.

| Compound | Process | Lifetime |

| Phenoxazine (PXZ) | Intersystem Crossing (ISC) | 1.7 ns |

| Phenothiazine (PTZ) | Intersystem Crossing (ISC) | 1.1 ns |

| Phenoxazine (PXZ) | Triplet State | 0.72 µs |

| Phenothiazine (PTZ) | Triplet State | 4 µs |

Data highlighting the accelerated ISC and extended triplet lifetimes in di-heteroatomic systems. researchgate.net

Radical Species Chemistry and Reactivity of Phenothiazine Derivatives

Generation and Spectroscopic Characterization of Phenothiazinyl Radical Species

The generation of radical species from phenothiazine (B1677639) derivatives is typically achieved through oxidation processes. These processes can involve single-electron transfers, leading to the formation of various radical intermediates. nih.govresearchgate.net The characterization of these transient species relies heavily on spectroscopic techniques that can probe their unique electronic and structural properties.

Neutral semiquinonic radicals, denoted as SQ•, are a key class of phenothiazinyl radical species. researchgate.net They are typically formed from the N-unsubstituted phenothiazine core structure through a sequence of oxidation and deprotonation. nih.gov The initial step is a one-electron oxidation of the parent phenothiazine (in its catechol-type oxidation state, CatH) to form a semiquinonic radical cation (SQH•+). nih.govresearchgate.net Subsequent deprotonation of this cation radical yields the neutral semiquinonic radical (SQ•). nih.govresearchgate.net

While cationic radicals of N-substituted phenothiazines are known for their high stability, the neutral radicals of N-unsubstituted phenothiazines have proven much more challenging to isolate. nih.gov However, researchers have successfully synthesized and characterized an air-stable, neutral phenothiazinyl free radical by introducing bulky substituents to the phenothiazine core, which provides significant stabilization. nih.gov This stable radical (SQH₂•) was characterized using UV/Vis/near-IR spectroscopy, which revealed broad absorption bands in the visible region, accounting for its deep dark-blue color. nih.gov

Semiquinonic radical cations (often denoted as PTH•+ or SQH•+) are the most commonly studied radical forms of phenothiazine. researchgate.netnih.gov They are readily generated through the chemical or electrochemical oxidation of the parent phenothiazine molecule. researchgate.netrsc.org For instance, pulse radiolysis of phenothiazine solutions can yield the characteristic radical cation. Similarly, chemical oxidation using agents like iodine or enzymatic oxidation can produce these radical cations. nih.gov

The formation of the phenothiazine radical cation involves the removal of a single electron, resulting in a species with an unpaired electron delocalized over the large conjugative system of the molecule. researchgate.net This delocalization contributes to a change in the molecule's geometry, from the "butterfly" conformation of the neutral parent molecule to a more planar structure in the radical cation. researchgate.net

Spectroscopic characterization is crucial for identifying these radical cations. They exhibit strong and complex absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. rsc.org For example, the promethazine (B1679618) radical cation (PZH₂•+) shows a typical absorption maximum at 505 nm. Resonance Raman spectroscopy has also been employed, taking advantage of the intense visible absorption bands to excite the spectra of phenothiazine radical cations. rsc.org

| Radical Species | Generation Method | Key Spectroscopic Features |

| Neutral Semiquinonic Radical (SQ•) | Deprotonation of the semiquinonic radical cation (SQH•+). nih.govresearchgate.net | Characterized by UV/Vis/NIR spectroscopy; exhibits broad absorption bands in the visible region. nih.gov |

| Semiquinonic Radical Cation (SQH•+) | One-electron oxidation of the parent phenothiazine. nih.govresearchgate.net | Strong absorption maxima in the visible region (e.g., ~505 nm for PZH₂•+). |

Neutral Semiquinonic Radicals

Stability and Disproportionation Reactions of Radical Forms

The stability of phenothiazinyl radicals is a key determinant of their chemical behavior and potential applications, such as in overcharge protection for lithium-ion batteries. nih.gov Generally, N-substituted phenothiazine radical cations exhibit greater stability compared to their N-unsubstituted counterparts. nih.govnih.gov The semiquinonic radical cation species (SQH•+) derived from N-unsubstituted phenothiazine are considered highly unstable. researchgate.net

These unstable radical forms are susceptible to several reactions, including disproportionation. researchgate.net Radical disproportionation is a reaction where two radicals react to form two different non-radical products, often involving the transfer of an atom, such as hydrogen, from one radical to the other. wikipedia.org In the context of phenothiazines, the semiquinonic radical state (SQH•) is vulnerable to disproportionation or further oxidation into the more stable quinonic cation (Q+), which benefits from the aromaticity of a 14-π electron system. researchgate.net

The reactions of phenothiazine cation radicals in aqueous solutions have been studied in detail. For many phenothiazine derivatives, the cation radicals decay in a process that consumes two moles of radical to produce one mole of the original parent drug and one mole of its corresponding sulfoxide (B87167). nih.gov This stoichiometry suggests a disproportionation-type mechanism where one radical is reduced back to the parent compound while the other is oxidized to the sulfoxide.

The stability of the radical cation is influenced by substituents on the phenothiazine ring. nih.govnih.gov Electron-withdrawing groups in the 2-position tend to increase the reaction rate of the cation radical with nucleophiles, thus decreasing its stability. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that directly detects unpaired electrons, making it an indispensable tool for studying free radicals like those derived from phenothiazine. bruker.com EPR spectroscopy provides information about the presence, concentration, and environment of unpaired electrons in a sample. du.ac.innih.gov

EPR has been used to characterize phenothiazine radical species. The resulting spectra can confirm the identity of the radical and provide insight into its electronic structure. researchgate.net For instance, the EPR spectrum of a stable, neutral phenothiazinyl radical allowed for the estimation of spin density at the aminyl nitrogen atom. nih.gov High-field/high-frequency EPR can enhance spectral resolution, allowing for better distinction between different paramagnetic species based on their g-anisotropy. cdmf.org.br

Studies on phenothiazine cation-radicals have used EPR to analyze their structure. For example, the ESR spectrum of the cation-radical of a [4-²H]phenyl 2-nitrophenyl sulphide derivative, which rearranges to form [3-²H]phenothiazine, was used to confirm the position of the deuterium (B1214612) label by comparison with computer-simulated spectra. researchgate.net Furthermore, chiral substituents on the phenothiazine molecule can lead to characteristic effects in the ESR spectra of the resulting cation-radicals, such as non-equivalent proton splittings. researchgate.net

Radical-Mediated Transformations and Reaction Pathways

Phenothiazinyl radicals are reactive intermediates that can participate in various chemical transformations. The specific reaction pathways are often dictated by the structure of the phenothiazine derivative and the reaction conditions.

One significant pathway for phenothiazine cation radicals in aqueous media involves a reaction with water or other nucleophiles. nih.gov The proposed mechanism involves the attack of a nucleophile on the cation radical. For several phenothiazine drugs, this ultimately leads to the formation of the parent phenothiazine and its sulfoxide, likely through a disproportionation reaction of an intermediate species. nih.gov However, for radicals with certain side chains, other products can be formed, possibly from the hydroxylation of the phenothiazine ring. nih.gov

Radical-mediated reactions are also central to synthetic transformations. For example, the reaction of 2-nitrophenyl sulfides can proceed through a molecular rearrangement to yield phenothiazines. researchgate.net In one instance, diethyl 2,6-diethoxycarbonylphenyl 2-nitrophenyl sulphide was converted into diethyl 4aH-phenothiazine-1,4a-dicarboxylate. researchgate.net This demonstrates a radical-mediated pathway that directly leads to a derivative of the this compound tautomer.

Furthermore, phenothiazine-based radicals have been observed during specific organic reactions, such as the cross-dehydrogenative amination of phenols or anilines, highlighting their role as transient intermediates in constructing new chemical bonds. nih.gov

Advanced Applications and Functional Materials Research Involving Phenothiazine Core Architectures

Design and Synthesis of Phenothiazine-Based Molecular Wires

Phenothiazine (B1677639) derivatives are considered promising components for molecular wires due to their excellent redox properties and tunable electronic characteristics. beilstein-journals.org Their ability to form stable radical cations makes them suitable for creating redox-switchable molecular entities. beilstein-journals.org The synthesis of these materials often involves coupling phenothiazine units to create oligomers or connecting them with other functional moieties.

Research has focused on creating (oligo)phenothiazinyl thioacetates, which can be synthesized through a one-pot sequence and are both electrochemically oxidizable and highly fluorescent. beilstein-journals.org These thioacetates can be used to form self-assembled monolayers (SAMs) on gold surfaces, a key step in fabricating molecular electronic devices. beilstein-journals.org Another approach involves the synthesis of alkynylated and butadiynyl-bridged phenothiazines, which are also fluorescent and serve as building blocks for photoexcitable molecular wires. researchgate.net

The electronic properties of these molecular wires can be precisely controlled by the strategic placement of substituents on the phenothiazine core. researchgate.net For instance, the electronic properties of (hetero)aryl ethynyl-substituted N-methyl-phenothiazines show a strong correlation with Hammett σP parameters, indicating that electronic effects are transmitted through both π-electron delocalization and the σ-framework. researchgate.net This tunability allows for the design of molecular wires with specific conductivities and redox potentials. acs.org

Table 1: Electronic Properties of Thiolated (Oligo)phenothiazinyl Thioacetates

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Oxidation Potentials (Eox vs Ag/AgCl) |

| Thioacetate 2d | 321 | 425 | 0.68 V, 1.01 V |

Data recorded in dichloromethane. beilstein-journals.org

Integration into Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

The strong electron-donating nature of the phenothiazine core, owing to its electron-rich sulfur and nitrogen atoms, makes it an excellent donor component in dyes for solar cells. mdpi.com Its non-planar structure helps to reduce dye aggregation on the semiconductor surface, which is beneficial for cell performance. researchgate.net

In Dye-Sensitized Solar Cells (DSSCs) , phenothiazine-based organic dyes have been synthesized and used as sensitizers with considerable success. researchgate.netrsc.org These dyes typically feature a D-π-A (donor-π-bridge-acceptor) architecture, where the phenothiazine unit acts as the electron donor. nih.gov A common design involves attaching a cyanoacrylate moiety as an electron acceptor at the C(3) position and a triarylamine group as an additional donor at the C(7) position. researchgate.netrsc.org The performance of these DSSCs can be optimized by modifying the N(10) position of the phenothiazine with various substituents, such as alkyl chains. researchgate.netrsc.org For example, a dye with a hexyl group at the N(10) position and a thiophenylene spacer at the C(7) position achieved a power conversion efficiency (PCE) of 6.22%. rsc.org Another series of dyes using 1H-tetrazole-5-acrylic acid as an anchoring unit also showed promising results, with efficiencies increasing with the length of the N-alkyl chain on the phenothiazine core. mdpi.com

In Perovskite Solar Cells (PSCs) , phenothiazine derivatives are being explored as cost-effective and stable hole-transporting materials (HTMs) to replace the expensive and less stable spiro-OMeTAD. nih.govacs.orgresearchgate.net Phenothiazine is an attractive building block for HTMs due to its low cost, chemical stability, high hole mobility, and good film-forming properties. nih.govacs.org Researchers have synthesized HTMs by functionalizing the phenothiazine core with triarylamine groups. acs.org A disubstituted derivative, AZO-II, demonstrated a PCE of 14% and maintained 91% of its efficiency after 60 days. acs.org Further modifications, such as introducing a sulfuryl group to create phenothiazine 5,5-dioxide (PDO)-based HTMs, have led to even higher efficiencies, with one such material achieving a PCE of 20.2%. rsc.org

Table 2: Performance of Phenothiazine-Based Solar Cells

| Application | Device Structure/Dye Name | Voc (V) | Jsc (mA/cm²) | Fill Factor (ff) | PCE (%) | Source |

| DSSC | NSPt-C6 | 0.69 | 14.42 | 0.63 | 6.22 | researchgate.netrsc.org |

| DSSC | POTA (N-octyl chain) | - | - | - | 2.50 | mdpi.com |

| PSC | AZO-I (mono-substituted) | - | - | - | 12.6 | acs.org |

| PSC | AZO-II (di-substituted) | - | - | - | 14.0 | acs.org |

| PSC | PDO2 | - | - | - | 20.2 | rsc.org |

Application in Non-Aqueous Redox Flow Batteries (RFBs)

Phenothiazine derivatives are promising candidates for catholytes in non-aqueous redox flow batteries (RFBs) due to their ability to undergo stable and reversible oxidation at high potentials. umich.edugoogle.comchemrxiv.org Molecular engineering of the phenothiazine core is crucial for optimizing key properties like redox potential, solubility, and stability. chemrxiv.org

One strategy involves attaching methoxy-terminated ether and oligoether substituents to the phenothiazine, resulting in liquid catholytes that are fully miscible with battery electrolytes at high concentrations. google.com These modifications can lead to oxidation potentials slightly higher than those of simple N-alkyl phenothiazines. google.com Another approach is to introduce methoxy (B1213986) (MeO-) groups at the 3- and 7-positions of the phenothiazine core, which has been shown to enhance the reversibility of the second oxidation process. umich.eduacs.org

A particularly innovative approach has been the development of diaminocyclopropenium (DAC)-phenothiazine hybrid catholytes. umich.edu These molecules are synthesized by attaching a DAC substituent to the nitrogen atom of the phenothiazine. umich.edu This modification leads to stable two-electron cycling at high potentials (0.64 V and 1.00 V vs Fc/Fc+) and high solubility (≥0.45 M). umich.edu A flow cell utilizing such a catholyte demonstrated over 90% capacity retention over 266 hours of cycling. umich.edu In aqueous RFBs, methylene (B1212753) blue, a phenothiazine derivative, has shown high reversibility, fast redox kinetics, and excellent stability, making it a viable catholyte for large-scale energy storage. nih.govresearchgate.net

Table 3: Electrochemical Properties of Phenothiazine-Based Catholytes for RFBs

| Catholyte | Redox Potentials (V vs Fc/Fc+) | Solubility (in MeCN) | Key Features | Source |

| 3-iPr | 0.70, ~1.40 | 0.15 M | Second oxidation is not fully reversible. | umich.edu |

| 4-iPr | 0.47, 1.04 | - | Enhanced reversibility of the second oxidation. | umich.edu |

| B(MEEO)EPT | 0.65 | - | High solubility and stability. | chemrxiv.org |

| EPRT-TFSI | 1.12 | 1.3 M | High ionic conductivity, no need for supporting salts. | chemrxiv.org |

Development of Phenothiazine-Embedded Macrocyclic Systems (e.g., Hexaphyrins, Porphyrinoids)

The incorporation of the phenothiazine unit into macrocyclic structures like porphyrinoids and hexaphyrins has led to the development of novel systems with unique electronic and structural properties. researchgate.netacs.orgnih.gov These macrocycles are typically synthesized by condensing a phenothiazine-based precursor, such as a tripyrrane, with other heterocyclic building blocks. researchgate.netnih.gov

A series of phenothiazine-embedded heteroporphyrins have been created by condensing a phenothiazine-based tripyrrane with 2,5-bis(hydroxymethyl)heterocycles like furan, thiophene (B33073), and selenophene. researchgate.netnih.gov These studies revealed that the resulting macrocycles are nonaromatic, and their electronic properties can be significantly altered by changing the heterocycle. researchgate.netnih.gov X-ray analysis of a phenothiazine-embedded thiaporphyrin showed a distorted structure with an inverted thiophene ring. researchgate.netnih.gov

In a notable synthesis, the condensation of a phenothiazine-based tripyrrane with a bithiophene diol resulted in the spontaneous formation of unique doubly N–C-fused phenothiazine-embedded dithiasapphyrins, which were found to be thermodynamically more stable than their non-fused counterparts. acs.org Furthermore, phenothiazine-embedded pentaphyrins have also been synthesized, which exhibit broad absorption in the visible and near-infrared regions and are weakly fluorescent. nih.gov These complex macrocycles are electron-rich and stable under redox conditions, making them interesting for further study in materials science. nih.gov

Phenothiazine Derivatives as Components in Organic Electronic Devices

The versatile electronic properties of phenothiazine derivatives have made them valuable components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov

In OLEDs , phenothiazine-based materials are used as hosts for TADF emitters, as hole injection layers (HILs), and as hole transport materials (HTMs). rsc.orgnih.govacs.orgrsc.orgacs.org For example, by conjugating 10-phenyl-10H-phenothiazine-5,5-dioxide with aromatic amines, novel host materials have been created that lead to high-efficiency blue, green, and yellow TADF-OLEDs. rsc.org Dimeric phenothiazine derivatives have been developed as highly efficient HILs, outperforming commercial materials like 2-TNATA in both luminance efficiency and device lifetime. nih.govacs.orgacs.org These materials have well-matched HOMO levels between the ITO anode and the hole transport layer, facilitating efficient charge injection. nih.govacs.orgacs.org

In OFETs , phenothiazine-based polymers have been investigated as the active semiconductor layer. researchgate.netacs.orgresearchgate.net A polythiophene derivative with phenothiazine-vinylene conjugated side chains exhibited a high hole mobility of 6.8 × 10⁻³ cm² V⁻¹ s⁻¹, which is excellent for a solution-processed OFET. acs.org The non-planar structure of the phenothiazine core helps to prevent strong π-π stacking, which can be beneficial for solubility and film formation. nih.gov Donor-acceptor conjugated polymers containing phenothiazine and diketopyrrolopyrrole units have also been synthesized and have shown promising hole mobilities in OFET devices. researchgate.net

Table 4: Performance of Phenothiazine-Based Organic Electronic Devices

| Device Type | Material | Role | Performance Metric | Value | Source |

| TADF-OLED (Yellow) | DMACMNPTO | Host | Max. External Quantum Efficiency (EQE) | 19.1% | rsc.org |

| OLED | 1-NDD-t-BPBP | HIL | Luminance Efficiency | 4.51 cd/A | nih.gov |

| OLED | 1-PNA-BPBPOX | HIL | Power Efficiency | 2.8 lm/W | acs.orgacs.org |

| OFET | PTZV-PT | Semiconductor | Hole Mobility | 6.8 × 10⁻³ cm² V⁻¹ s⁻¹ | acs.org |

| OFET | PDA/DPP Polymer | Semiconductor | Hole Mobility | 10⁻⁵ cm² V⁻¹ s⁻¹ | researchgate.net |

Q & A

Q. How can researchers ensure reproducibility in spectroscopic data across labs?

- Standardization: Calibrate instruments using certified reference materials (e.g., NIST-traceable standards). Share raw data (FIDs, diffraction images) in supplementary files and adhere to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.